molecular formula C21H21NO5S B12387169 4'-Aarboxylic acid imrecoxib

4'-Aarboxylic acid imrecoxib

Katalognummer: B12387169
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: UOLUFPJCRSHVKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Aarboxylic acid imrecoxib is a useful research compound. Its molecular formula is C21H21NO5S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4'-Carboxylic acid imrecoxib is a metabolite of imrecoxib, a selective COX-2 inhibitor primarily used for treating osteoarthritis pain. This article discusses its biological activity, including pharmacokinetics, metabolic pathways, and potential therapeutic effects, supported by relevant data tables and case studies.

Overview of Imrecoxib

Imrecoxib is classified as a moderate selective COX-2 inhibitor, with a chemical structure represented as 4-(4-methylsulfonyl-phenyl)-1-propyl-3-(p-tolyl)-1H-pyrrol-2(5H)-one. It was introduced in China for symptomatic treatment of osteoarthritis in 2011. The drug's pharmacokinetics reveal that it is metabolized primarily through the CYP450 enzyme system, particularly by CYP2C9, CYP2D6, and CYP3A4, leading to various metabolites including the 4'-carboxylic acid form .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of imrecoxib indicates a half-life (t1/2t_{1/2}) of approximately 20 hours, with peak plasma concentration (tmaxt_{max}) occurring around 2 hours post-administration. Its metabolism involves a two-step oxidation process where the parent compound is first hydroxylated to form the hydroxymethyl metabolite (M1) and subsequently oxidized to the carboxylic acid metabolite (M2) .

Table 1: Metabolic Pathways of Imrecoxib

MetaboliteEnzyme InvolvedPathway Description
M1CYP2C9, CYP3A4Hydroxylation of imrecoxib
M2Aldehyde oxidaseOxidation of M1 to carboxylic acid

Biological Activity

The biological activity of 4'-carboxylic acid imrecoxib has been evaluated in various studies focusing on its anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

In clinical trials, imrecoxib showed significant efficacy in reducing pain associated with osteoarthritis without major gastrointestinal side effects often seen with non-selective NSAIDs. The selective inhibition of COX-2 over COX-1 helps minimize these adverse effects . The compound's mechanism involves the modulation of inflammatory pathways, primarily through the inhibition of prostaglandin synthesis.

Case Study: Interaction with Warfarin

A study involving healthy volunteers assessed the interaction between warfarin and imrecoxib. It was found that co-administration did not significantly alter warfarin pharmacodynamics, indicating a favorable safety profile for patients requiring anticoagulation therapy while on imrecoxib .

Safety Profile

Safety evaluations during clinical trials highlighted that both imrecoxib and its metabolites did not lead to severe adverse events when administered at therapeutic doses. Commonly reported side effects included mild gastrointestinal discomfort but were generally well tolerated by participants .

Eigenschaften

Molekularformel

C21H21NO5S

Molekulargewicht

399.5 g/mol

IUPAC-Name

4-[3-(4-methylsulfonylphenyl)-5-oxo-1-propyl-2H-pyrrol-4-yl]benzoic acid

InChI

InChI=1S/C21H21NO5S/c1-3-12-22-13-18(14-8-10-17(11-9-14)28(2,26)27)19(20(22)23)15-4-6-16(7-5-15)21(24)25/h4-11H,3,12-13H2,1-2H3,(H,24,25)

InChI-Schlüssel

UOLUFPJCRSHVKK-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.